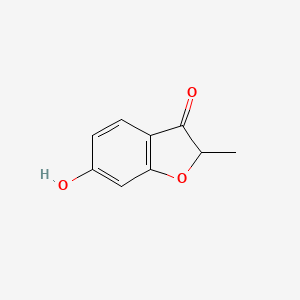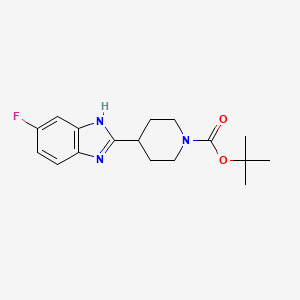
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that features both a dioxolane ring and a pyrazole ring attached to a pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine typically involves the formation of the dioxolane and pyrazole rings followed by their attachment to the pyridine core. One common method involves the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions to form the dioxolane ring. Subsequently, the pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di(1H-pyrazol-3-yl)pyridine: Similar structure but lacks the dioxolane ring.
2-(1,3-dioxolan-2-yl)pyridine: Similar structure but lacks the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the substituents and overall structure.
Uniqueness
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both the dioxolane and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(9-4-5-12-14-9)13-10(3-1)11-15-6-7-16-11/h1-5,11H,6-7H2,(H,12,14) |
Clave InChI |
NLHKIINSRLLXAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC(=N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Cyclopent-2-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione](/img/structure/B8357222.png)









![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)

